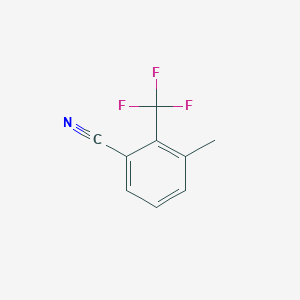![molecular formula C11H9ClN4O B13885589 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyridine core substituted with a chloro group and a 1-methylpyrazol-4-yl moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to meet regulatory standards .
化学反应分析
Types of Reactions
2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
科学研究应用
2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other furo[2,3-c]pyridine derivatives and pyrazole-containing molecules. Examples are:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methylpyrazole
- 5-Amino-pyrazoles
Uniqueness
What sets 2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
属性
分子式 |
C11H9ClN4O |
|---|---|
分子量 |
248.67 g/mol |
IUPAC 名称 |
2-chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C11H9ClN4O/c1-16-5-6(3-15-16)8-4-14-11(13)10-7(8)2-9(12)17-10/h2-5H,1H3,(H2,13,14) |
InChI 键 |
KQNXDDLRFOGDEU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)

![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)








![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)


